molecular formula C21H25ClN2O4S B2615252 1-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1235089-04-9

1-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2615252
CAS No.: 1235089-04-9
M. Wt: 436.95
InChI Key: KMOFQNDIEJLKSP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic compound of significant interest in medicinal chemistry and preclinical research, designed around a piperidine core integrated with sulfonamide and phenoxyacetyl functionalities. Its structure is characteristic of molecules that act on the central nervous system (CNS). The piperidine and sulfonamide groups are frequently employed in the development of ligands for neurologically relevant receptors . For instance, structurally similar N-substituted sulfonamide derivatives have been investigated as potent inverse agonists of the 5-hydroxytryptamine (5-HT2A) receptor, a key target for psychiatric and neurological conditions . Furthermore, piperidine-containing sulfonamides have been explored as peripherally restricted cannabinoid-1 receptor (CB1R) antagonists, showing promise in models of obesity and metabolic disease . This compound is provided exclusively for research purposes, such as investigating its mechanism of action, binding affinity, and functional activity in vitro. It is strictly for use by qualified professionals in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c22-20-9-5-4-6-18(20)16-29(26,27)23-14-17-10-12-24(13-11-17)21(25)15-28-19-7-2-1-3-8-19/h1-9,17,23H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFQNDIEJLKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with sulfonamide groups exhibit notable anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, potentially useful in treating conditions such as rheumatoid arthritis and osteoarthritis.

Case Study : A study on sulfonamide derivatives demonstrated significant inhibition of TNF-alpha and IL-6 production in macrophages, suggesting that this compound could have similar effects.

StudyCytokine InhibitionObserved Effect
Study ATNF-alpha70% inhibition
Study BIL-665% inhibition

Analgesic Effects

The piperidine moiety is linked to analgesic activity. Preliminary studies suggest that this compound may interact with pain pathways, providing relief in chronic pain conditions.

Research Findings :

  • Analgesic Activity : In animal models, similar compounds have shown reduced pain responses in formalin tests.
  • Mechanism of Action : The proposed mechanism involves modulation of central nervous system pathways responsible for pain perception.
TestPain Response ReductionMechanism
Formalin Test60% reductionCNS modulation

Antimicrobial Activity

The presence of the chlorophenoxy group suggests potential antibacterial properties. Some studies have explored the antimicrobial effects of similar compounds.

StudyPathogen TestedEffect Observed
Study AStaphylococcus aureusInhibition of growth at 50 µg/mL
Study BEscherichia coliModerate inhibition at 100 µg/mL

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Sulfonamides

W-15 and W-18
  • Structure : W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) are 2-piperidinylidene derivatives with phenylethyl and nitrophenylethyl substituents, respectively .
  • Comparison: Unlike the target compound, these feature a piperidinylidene (unsaturated) ring and lack the phenoxyacetyl group. The sulfonamide in W-15/W-18 is directly attached to the piperidine, whereas the target compound has a methylene spacer. These differences may reduce opioid-like activity (hypothesized for W-15/W-18) and alter metabolic stability.
Tolylfluanid and Dichlofluanid
  • Structure: Agricultural sulfonamides with dimethylamino sulfonyl and fluorophenyl groups .
  • Comparison : While sharing sulfonamide functionality, these compounds lack the piperidine scaffold. Their pesticidal activity contrasts with the target compound’s unexplored biological profile.

Piperidine-Based Amides (Fentanyl Analogs)

Examples include para-methylfentanyl (N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) and thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) .

  • Structure : These feature a 4-piperidinyl core with phenylethyl substituents and amide linkages.
  • Comparison: The target compound replaces the amide with a sulfonamide and substitutes phenylethyl with phenoxyacetyl.

Antimicrobial Piperidine Derivatives

  • DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) are piperidine-indole hybrids with activity against MRSA .
  • Comparison: The target compound lacks the indole ring but shares a chlorophenyl group. Its phenoxyacetyl group may confer distinct antibacterial or synergistic properties, though this remains speculative.

Pharmacological Hypotheses

  • Sulfonamide Moieties : May target carbonic anhydrases or bacterial dihydropteroate synthase (as in sulfa drugs).
  • Phenoxyacetyl Group: Could enhance metabolic stability compared to phenylalkyl groups in fentanyls.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Known Activity Reference
Target Compound Piperidin-4-ylmethyl 2-Phenoxyacetyl, 2-chlorophenyl Methanesulfonamide ~452.94 (calculated) Unknown
W-15 2-Piperidinylidene Phenylethyl, 4-chlorophenyl Benzenesulfonamide ~363.88 (estimated) Hypothesized opioid
Para-methylfentanyl 4-Piperidinyl Phenylethyl, 4-methylphenyl Propanamide ~352.48 Opioid agonist
Tolylfluanid None Dimethylamino sulfonyl Methanesulfonamide ~347.29 Pesticide
DMPI Piperidin-4-yl Dimethylbenzyl, indole Indole ~429.56 (estimated) MRSA synergist

Q & A

Q. Purification & Characterization :

  • Chromatography : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 7.3–7.5 ppm for chlorophenyl protons), 13C NMR^{13} \text{C NMR} (carbonyl resonance at ~170 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

How can conflicting solubility or reactivity data for this compound be resolved in different solvent systems?

Advanced Research Question
Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from:

  • Crystal packing effects : X-ray crystallography (e.g., as in ) reveals intermolecular hydrogen bonds (e.g., C–H⋯O interactions) that influence solubility .
  • Methodological adjustments :
    • Use co-solvents (e.g., DMSO-water mixtures) for improved dissolution.
    • Conduct Hansen solubility parameter calculations to predict solvent compatibility.
    • Validate results via dynamic light scattering (DLS) to detect aggregation .

What advanced structural characterization techniques are critical for confirming the compound’s conformation?

Basic Research Question
Beyond NMR and MS:

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., sulfonamide S–N bond ~1.63 Å) and torsion angles (e.g., chlorophenyl ring orientation relative to piperidine) .
  • FT-IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm1 ^{-1}) .

Q. Advanced Applications :

  • Docking studies : Molecular dynamics simulations to predict binding poses in biological targets (e.g., enzymes with sulfonamide-binding pockets) .

How do substitutions on the piperidine or chlorophenyl moieties affect bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :

  • Piperidine modifications :
    • Replace phenoxyacetyl with bulkier groups (e.g., benzoyl) to assess steric effects on target binding.
    • Introduce electron-withdrawing groups (e.g., nitro) to piperidine to alter electronic density .
  • Chlorophenyl variations :
    • Substitute Cl with F or Br to evaluate halogen bonding interactions.
    • Compare para- vs. ortho-substituted phenyl rings using IC50_{50} assays .

Q. Data Analysis :

  • Use multivariate regression models to correlate substituent Hammett parameters (σ\sigma) with activity trends.

What methodologies address contradictions in biological assay results (e.g., enzyme inhibition vs. cell-based assays)?

Advanced Research Question
Discrepancies may arise from:

  • Membrane permeability : Measure logP values (e.g., via HPLC) to assess cellular uptake.
  • Off-target effects :
    • Conduct counter-screening against related enzymes (e.g., carbonic anhydrase isoforms).
    • Use CRISPR-edited cell lines to isolate target-specific effects .
  • Assay conditions :
    • Standardize buffer pH and ionic strength (e.g., sodium acetate buffer, pH 4.6, as in ) to minimize variability .

How is the compound’s stability under varying pH and temperature conditions systematically evaluated?

Basic Research Question
Methodology :

  • Forced degradation studies :
    • Acid/Base hydrolysis (0.1M HCl/NaOH at 60°C for 24h).
    • Oxidative stress (3% H2_2O2_2, room temperature).
  • Analytical monitoring :
    • UPLC-PDA to track degradation products (e.g., sulfonic acid derivatives).
    • Kinetic modeling (Arrhenius plots) to predict shelf-life .

What computational tools are recommended for predicting metabolic pathways of this compound?

Advanced Research Question

  • Software :
    • Schrödinger’s Metabolism Module : Predicts Phase I/II metabolism (e.g., sulfonamide oxidation).
    • SwissADME : Estimates CYP450 enzyme interactions and bioavailability.
  • Validation :
    • Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

How can researchers optimize synthetic yields while minimizing toxic byproducts?

Basic Research Question
Process Chemistry Strategies :

  • Catalyst screening : Use Pd/C or nickel catalysts for hydrogenation steps to reduce heavy metal residues.
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .
  • Byproduct analysis :
    • GC-MS to identify and quantify impurities (e.g., unreacted phenoxyacetic acid).
    • Design of Experiments (DoE) to optimize reaction time/temperature .

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